molecular formula C21H20N2O2S B5442243 N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide

N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide

Cat. No. B5442243
M. Wt: 364.5 g/mol
InChI Key: VEDFPFNFUGDZLW-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer therapy and other diseases.

Mechanism of Action

N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This, in turn, modulates gene expression and alters the cellular signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to modulate the expression of genes involved in cell proliferation, angiogenesis, and metastasis, and to enhance the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

One of the key advantages of using N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide in lab experiments is its potent and selective inhibition of HDAC enzymes, which makes it a valuable tool for studying the role of these enzymes in cancer biology. However, N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer agents. Additionally, N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide may have potential applications in other diseases, such as neurodegenerative disorders and inflammatory conditions, which warrant further investigation.

Synthesis Methods

The synthesis of N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-phenylbenzamide, followed by the reaction with methylamine and subsequent purification steps. The final product is obtained in high yield and purity.

Scientific Research Applications

N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of hematological malignancies and solid tumors. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a critical role in cancer progression. By inhibiting HDAC activity, N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death.

properties

IUPAC Name

N-methyl-N'-(4-methylphenyl)sulfonyl-N-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-17-13-15-20(16-14-17)26(24,25)22-21(18-9-5-3-6-10-18)23(2)19-11-7-4-8-12-19/h3-16H,1-2H3/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDFPFNFUGDZLW-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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